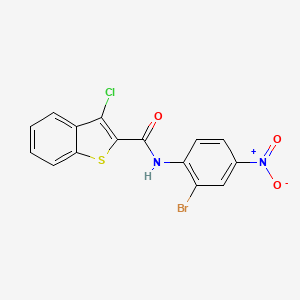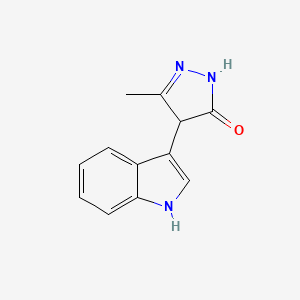![molecular formula C19H20ClNO3 B5029502 2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl propionate](/img/structure/B5029502.png)
2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl propionate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CB-13 and has been shown to have several interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of CB-13 is not fully understood, but it is believed to interact with the endocannabinoid system by binding to CB1 and CB2 receptors. This binding leads to a modulation of the activity of the endocannabinoid system, which can have a range of effects on physiological processes.
Biochemical and Physiological Effects:
CB-13 has been shown to have a range of biochemical and physiological effects. These include the modulation of pain sensation, appetite, and mood regulation. CB-13 has also been shown to have an effect on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of CB-13 for lab experiments is its high purity and stability. This makes it a reliable and consistent compound for use in research. However, one of the limitations of CB-13 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on CB-13. One area of interest is in the development of CB-13 analogs that may have improved properties for use in research. Another area of interest is in the investigation of the potential therapeutic applications of CB-13, particularly in the treatment of pain and inflammation. Finally, further research is needed to fully understand the mechanism of action of CB-13 and its effects on the endocannabinoid system.
Synthesis Methods
The synthesis of CB-13 involves the reaction of 2-chlorobenzoyl chloride with 4,6-dimethylphenyl magnesium bromide to produce the intermediate compound, which is then treated with propionyl chloride to yield the final product. This synthesis method has been extensively studied and optimized to produce high yields of pure CB-13.
Scientific Research Applications
CB-13 has been shown to have several potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where CB-13 has been shown to have an effect on the endocannabinoid system. This system is involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation.
properties
IUPAC Name |
[2-[[(2-chlorobenzoyl)amino]methyl]-4,6-dimethylphenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-4-17(22)24-18-13(3)9-12(2)10-14(18)11-21-19(23)15-7-5-6-8-16(15)20/h5-10H,4,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVIONXCDSWWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1CNC(=O)C2=CC=CC=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid](/img/structure/B5029424.png)

![3-ethyl-10-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5029429.png)



![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B5029459.png)
![1,3-dimethyl-5-(3-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5029465.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5029473.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5029507.png)
![5-methyl-3-(3-methylbutyl)-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5029513.png)
![3-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5029518.png)